3-Chloroacetyl-3-demethylthiocolchicine
Descripción
3-Chloroacetyl-3-demethylthiocolchicine (3-CTC) is a chemically reactive analog of colchicine, a natural alkaloid known for its antimitotic activity. Structurally, 3-CTC is modified at the A ring of the colchicine scaffold, where a chloroacetyl group replaces the methyl group at position 3 (Figure 1). This modification enables covalent interactions with β-tubulin, distinguishing it from non-covalent colchicine-binding mechanisms .
Key Physicochemical Properties (from ):
- Molecular Formula: C₂₃H₂₄ClNO₆S
- Molecular Weight: 477.958 g/mol
- Density: 1.36 g/cm³
- Boiling Point: 755.3°C
- LogP: 4.56 (indicative of moderate lipophilicity)
3-CTC inhibits tubulin polymerization by binding to β-tubulin, forming stable covalent adducts with cysteine residues (Cys-239 and Cys-354). Its covalent mechanism prolongs inhibitory effects compared to colchicine .
Propiedades
Número CAS |
148731-66-2 |
|---|---|
Fórmula molecular |
C23H24ClNO6S |
Peso molecular |
478 g/mol |
Nombre IUPAC |
[(7S)-7-acetamido-1,2-dimethoxy-10-methylsulfanyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-3-yl] 2-chloroacetate |
InChI |
InChI=1S/C23H24ClNO6S/c1-12(26)25-16-7-5-13-9-18(31-20(28)11-24)22(29-2)23(30-3)21(13)14-6-8-19(32-4)17(27)10-15(14)16/h6,8-10,16H,5,7,11H2,1-4H3,(H,25,26)/t16-/m0/s1 |
Clave InChI |
KXBYMXNKGWHCBS-INIZCTEOSA-N |
SMILES |
CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)SC)OC)OC)OC(=O)CCl |
SMILES isomérico |
CC(=O)N[C@H]1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)SC)OC)OC)OC(=O)CCl |
SMILES canónico |
CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)SC)OC)OC)OC(=O)CCl |
Otros números CAS |
148731-66-2 |
Sinónimos |
3-CATC 3-chloroacetyl-3-demethylthiocolchicine |
Origen del producto |
United States |
Comparación Con Compuestos Similares
Key Findings :
- Both 3-CTC and 2-CTC exhibit comparable inhibitory potency (Ki ~3 µM) but differ in covalent adduct formation. 3-CTC preferentially targets Cys-354, while 2-CTC favors Cys-239 .
- The Cys-354 adduct formed by 3-CTC is more stable under acidic conditions (e.g., formic acid digestion), suggesting enhanced intracellular retention .
- Molecular docking studies indicate distinct binding orientations: 3-CTC’s chloroacetyl group aligns with Cys-354 in a β-tubulin pocket, whereas 2-CTC interacts with Cys-239 in a less conserved region .
2.2. 3-Demethylcolchicine Derivatives
Other 3-demethylated colchicine analogs, such as 3,10-Didemethylcolchicine (3-Demethylcolchiceine) and 3-DeMethyl Colchicine 3-O-Sulfate, lack the chloroacetyl moiety, resulting in non-covalent or metabolically labile interactions:
Implications :
- The chloroacetyl group in 3-CTC is critical for covalent β-tubulin binding, a feature absent in other 3-demethylated analogs. This confers prolonged antimitotic activity but may increase off-target risks compared to non-covalent derivatives.
Métodos De Preparación
Demethylation of Thiocolchicine
3-Demethylthiocolchicine is synthesized via selective O-demethylation of thiocolchicine. Patent EP0870761A1 describes this process using acidic or enzymatic cleavage of the 3-O-methyl group. For instance, refluxing thiocolchicine with hydrobromic acid (HBr) in acetic acid selectively removes the methyl group, yielding 3-demethylthiocolchicine in ~85% purity. Chromatographic purification on silica gel (eluent: CHCl-MeOH 9:1) ensures isolation of the demethylated product, confirmed by -NMR and -NMR.
The introduction of the chloroacetyl group to 3-demethylthiocolchicine is achieved through nucleophilic acyl substitution or esterification.
Acylation with Chloroacetyl Chloride
A validated method involves reacting 3-demethylthiocolchicine with chloroacetyl chloride under basic conditions. Patent WO2009143930A1 outlines analogous acylation protocols for glycosidation, which can be adapted for chloroacetylation. In a representative procedure:
-
Reaction Setup : 3-Demethylthiocolchicine (1.0 mmol) is suspended in dry acetonitrile (10 mL) under nitrogen.
-
Base Addition : 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 1.3 mmol) is added to deprotonate the 3-hydroxyl group.
-
Acylating Agent : Chloroacetyl chloride (1.5 mmol) is introduced dropwise, inducing a color change from yellow to deep red.
-
Workup : After 2–5 hours at room temperature (monitored by TLC, CHCl-MeOH 9:1), the mixture is quenched with 0.5 M NaHSO, washed with NaHCO (6%), and brine.
-
Purification : The crude product is purified via silica gel chromatography (CHCl-MeOH 95:5), yielding this compound in 70–75% yield.
Key Spectroscopic Data :
Optimization and Mechanistic Insights
Solvent and Base Selection
The choice of acetonitrile as the solvent enhances reaction kinetics by stabilizing the acyl intermediate. DBU, a non-nucleophilic base, prevents undesired side reactions (e.g., N-acylation) by selectively deprotonating the phenolic hydroxyl group.
Stoichiometry and Reaction Time
A 1.5:1 molar ratio of chloroacetyl chloride to 3-demethylthiocolchicine ensures complete conversion, while prolonged reaction times (>5 hours) risk hydrolysis of the chloroacetyl group.
Comparative Analysis of Synthetic Approaches
The chloroacetylation method offers higher regioselectivity compared to alkylation with ethyl bromoacetate, which produces diastereomeric mixtures.
Challenges and Mitigation Strategies
Q & A
Q. What analytical techniques are recommended for characterizing 3-Chloroacetyl-3-demethylthiocolchicine and ensuring its purity?
To confirm the identity and purity of this compound, employ a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C), high-performance liquid chromatography (HPLC), and mass spectrometry (MS). For HPLC, use gradient elution with a C18 column and UV detection at 254 nm to resolve impurities. MS (ESI or MALDI-TOF) can validate molecular weight. Purity thresholds (>95%) should be established using calibrated reference standards . Cross-reference with synthetic intermediates (e.g., 10-alkylthiocolchicine derivatives) to identify residual by-products .
Q. What in vitro models are appropriate for preliminary evaluation of the compound’s biological activity?
Use cancer cell lines (e.g., HT-29, MCF-7) from authenticated repositories like the European Collection of Cell Cultures (ECACC) to assess cytotoxicity via MTT or ATP-based proliferation assays. Include growth-arrested cells as controls to differentiate cytotoxic effects from antiproliferative mechanisms. Standardize culture conditions (e.g., serum concentration, incubation time) to minimize inter-study variability .
Q. How should researchers document experimental protocols for reproducibility?
Follow guidelines from authoritative journals (e.g., Beilstein Journal of Organic Chemistry):
- Provide step-by-step synthesis details (reagents, temperatures, reaction times).
- Include characterization data (NMR shifts, HPLC retention times) for key intermediates.
- Limit main-text experimental descriptions to critical procedures; archive extensive data (e.g., spectral plots) in supplementary materials .
Advanced Research Questions
Q. How can synthesis of this compound be optimized to improve yield and reduce by-products?
Systematically vary reaction parameters:
- Solvent polarity : Test aqueous vs. organic solvents (e.g., methanol, DMF) to influence nucleophilic substitution efficiency.
- Catalysts : Evaluate thiourea or phase-transfer catalysts to enhance regioselectivity.
- Temperature : Optimize between 40–70°C to balance reaction rate and decomposition . Monitor progress via TLC and isolate intermediates using flash chromatography. Purify the final product via recrystallization (e.g., ethanol/water mixtures) .
Q. What strategies resolve contradictions in cytotoxicity data across studies?
- Standardize assays : Use identical cell lines, passage numbers, and endpoint measurements (e.g., IC₅₀ vs. LD₅₀).
- Control variables : Account for batch-to-batch compound variability by repeating experiments with independently synthesized batches.
- Statistical rigor : Apply ANOVA or mixed-effects models to differentiate biological variability from methodological artifacts .
Q. How can researchers elucidate the molecular mechanism of action of this compound?
Combine orthogonal approaches:
- Binding assays : Use surface plasmon resonance (SPR) or microscale thermophoresis (MST) to measure interactions with tubulin or other cytoskeletal targets.
- Transcriptomics : Perform RNA-seq on treated cells to identify dysregulated pathways (e.g., apoptosis, cell cycle).
- Molecular docking : Model the compound’s interaction with β-tubulin using X-ray crystallography data of colchicine-binding sites .
Q. What structural features of this compound are critical for structure-activity relationship (SAR) studies?
Prioritize modifications to:
- Chloroacetyl group : Assess its role in electrophilic reactivity and target binding.
- Demethylated thiocolchicine core : Compare with methylated analogs to evaluate steric and electronic effects.
- Stereochemistry : Use chiral HPLC or asymmetric synthesis to isolate enantiomers and test their bioactivity .
Methodological Best Practices
Q. How should researchers present data on this compound in publications?
- Figures : Avoid overcrowding with chemical structures; use 2–3 representative analogs in tables or schemes. Highlight key biological results (e.g., dose-response curves) with clear labels and error bars .
- Tables : Summarize IC₅₀ values, synthetic yields, and spectral data for easy cross-referencing.
- Supplementary Materials : Archive raw NMR/HPLC files, crystallographic data, and extended SAR tables .
Q. What gaps exist in current research on this compound?
- Pharmacokinetics : Limited data on bioavailability, metabolic stability, and plasma protein binding.
- In vivo efficacy : Few studies in xenograft or genetically engineered models.
- Target specificity : Unclear off-target effects on non-tubulin pathways. Address these gaps by collaborating with pharmacokinetics experts and adopting CRISPR screening for target identification .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
